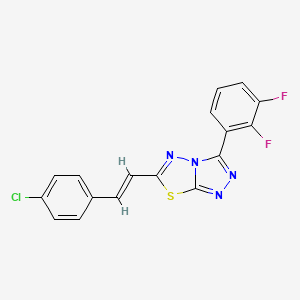![molecular formula C18H18ClN5O B15001065 N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15001065.png)
N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. The pyridine ring is first substituted with chlorine, cyano, and methyl groups through various chemical reactions. The next step involves the formation of the hydrazine derivative, which is then reacted with the substituted pyridine ring to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production also involves rigorous purification steps, including crystallization and chromatography, to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, and the use of solvents like dichloromethane or ethanol to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE. These derivatives can have different chemical and physical properties, making them useful for various applications in scientific research.
科学研究应用
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-METHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE: This compound has a similar structure but with a different substitution pattern on the hydrazine moiety.
N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}BENZAMIDE: This compound has a benzamide group instead of an acetamide group, leading to different chemical and physical properties.
The uniqueness of N-{4-[(E)-[2-(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)-2-ETHYLHYDRAZIN-1-YLIDENE]METHYL]PHENYL}ACETAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C18H18ClN5O |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
N-[4-[(E)-[(6-chloro-5-cyano-4-methylpyridin-2-yl)-ethylhydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18ClN5O/c1-4-24(17-9-12(2)16(10-20)18(19)23-17)21-11-14-5-7-15(8-6-14)22-13(3)25/h5-9,11H,4H2,1-3H3,(H,22,25)/b21-11+ |
InChI 键 |
RBUVRMQUVZADBZ-SRZZPIQSSA-N |
手性 SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B15000984.png)
![2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide](/img/structure/B15000996.png)
![6-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15000999.png)

![2-(3,4-dimethoxybenzyl)-1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B15001026.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-(morpholin-4-ylmethyl)cyclopentanamine](/img/structure/B15001029.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B15001031.png)
![methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001044.png)

![N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B15001052.png)
![ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B15001057.png)

![1-Benzothiophen-2-yl{4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone](/img/structure/B15001079.png)
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2(1H)-one](/img/structure/B15001080.png)
